molecular formula C27H21ClN2O3 B10961950 5-(4-chlorophenyl)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide

5-(4-chlorophenyl)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide

Cat. No.: B10961950
M. Wt: 456.9 g/mol
InChI Key: KGKNEUQSDASGPY-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, a benzoxazole moiety, and a chlorophenyl group, making it a unique structure for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide typically involves multiple steps, including the formation of the furan ring, the introduction of the chlorophenyl group, and the coupling with the benzoxazole moiety. Common reagents used in these reactions include chlorinating agents, coupling reagents, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction can produce phenyl-substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may serve as a probe to study various biochemical processes. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and protein-ligand binding.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of structural features. The presence of the furan ring, benzoxazole moiety, and chlorophenyl group provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C27H21ClN2O3

Molecular Weight

456.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide

InChI

InChI=1S/C27H21ClN2O3/c1-15-13-16(2)25-22(14-15)30-27(33-25)20-5-4-6-21(17(20)3)29-26(31)24-12-11-23(32-24)18-7-9-19(28)10-8-18/h4-14H,1-3H3,(H,29,31)

InChI Key

KGKNEUQSDASGPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=C(C(=CC=C3)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl)C)C

Origin of Product

United States

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